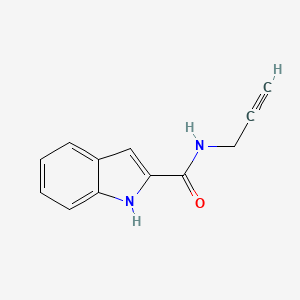

N-propargylindol-2-carboxamide

Description

The Indole (B1671886) Scaffold as a Foundation in Drug Discovery

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery, celebrated for its wide range of pharmacological activities. nih.govresearchgate.net This versatile building block is a common feature in numerous natural products, alkaloids, and synthetic drugs, underscoring its therapeutic importance. nih.govresearchgate.net The unique physicochemical and biological properties of the indole nucleus provide a promising platform for the development of new pharmacophores. eurekaselect.com

The indole ring's ability to interact with various biological targets, including enzymes and receptors, makes it a valuable scaffold in designing new drugs. mdpi.comnih.gov Its derivatives have shown significant efficacy in targeting diverse biological pathways, leading to their application in a multitude of therapeutic areas. mdpi.comnih.gov These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. nih.govresearchgate.netmdpi.com The structural versatility of the indole scaffold allows for the creation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. nih.goveurekaselect.com

Table 1: Therapeutic Applications of Indole Derivatives

| Therapeutic Area | Examples of Biological Activity |

|---|---|

| Oncology | Inhibition of tubulin polymerization, histone deacetylase (HDAC) inhibition, kinase inhibition. eurekaselect.commdpi.com |

| Infectious Diseases | Antibacterial, antifungal, antiviral (including anti-HIV), antimalarial activities. nih.govmdpi.com |

| Inflammation | Modulation of inflammatory pathways. mdpi.com |

| Neurological Disorders | Management of neurodegenerative diseases like Alzheimer's. nih.gov |

| Metabolic Disorders | Potential treatments for diabetes and hypertension. nih.gov |

Carboxamide Functionality in Biologically Active Molecules

The carboxamide group is a crucial functional group in medicinal chemistry, recognized for its structural versatility and significant role in the biological activity of numerous compounds. ontosight.aijocpr.com This functional group, characterized by a carbonyl group linked to a nitrogen atom, is a key component in a vast number of pharmaceuticals and agrochemicals. wiley-vch.de Its prevalence is due in part to its ability to act as both a hydrogen-bond donor and acceptor, facilitating strong interactions with biological targets. wiley-vch.de

The versatility of the carboxamide group is further demonstrated by its role as a linker, connecting different pharmacophoric elements within a molecule to create a desired three-dimensional arrangement for optimal target binding. wiley-vch.de This has been successfully applied in the development of a wide range of therapeutic agents, including anticancer, antiviral, and antiparasitic drugs. ontosight.ai

N-Propargylindol-2-carboxamide as a Key Intermediate and Privileged Structure

The combination of the indole scaffold and the carboxamide group in N-substituted indole-2-carboxamides creates a class of compounds with significant potential in anticancer drug discovery. mdpi.com The term "privileged structure" is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. u-tokyo.ac.jp The indole-2-carboxamide framework is considered a privileged scaffold due to its structural versatility and its ability to interact with a wide range of biological targets involved in disease progression. mdpi.com

The N-propargyl group, an alkyne-containing substituent, adds another layer of chemical reactivity and potential for specific interactions. The propargyl group is a key feature in the design of certain enzyme inhibitors, particularly monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative diseases. nih.gov The presence of the propargyl group in this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems through cyclization reactions. researchgate.netdntb.gov.ua

The indole-2-carboxamide core allows for modulation of critical signaling pathways, including those involved in apoptosis, cell cycle regulation, and topoisomerase inhibition. mdpi.com The carboxamide linkage enhances molecular flexibility and provides opportunities for hydrogen bonding, which can improve target affinity and pharmacokinetic properties. mdpi.com The N-substituent, in this case, the propargyl group, can be further modified to explore structure-activity relationships and optimize the compound's biological profile. mdpi.com

Overview of Derived Heterocyclic Systems and Their Therapeutic Potential

The strategic design of molecules often involves the use of key intermediates to construct more complex and potent therapeutic agents. This compound serves as an excellent precursor for the synthesis of various fused heterocyclic systems, which often exhibit enhanced or novel biological activities. The reactivity of the propargyl group allows for a range of cyclization reactions, leading to the formation of new ring systems fused to the indole core.

One notable application is the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides, which provides a pathway to lavendamycin (B1674582) analogues. researchgate.netdntb.gov.ua Lavendamycin is a natural product with potent antitumor and antibacterial properties. This synthetic strategy allows for the creation of a library of related compounds with potential as anticancer agents.

Furthermore, the indole-2-carboxamide scaffold itself is a component of more complex heterocyclic systems with demonstrated therapeutic potential. For instance, pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of nitrogen-containing heterocycles that have shown promise in the development of kinase inhibitors and antiproliferative agents for the treatment of cancer and other diseases. researchgate.net The synthesis of certain pyrrolo[2,3-c]pyridine derivatives can start from indole-based precursors.

The ability to derivatize this compound into a variety of fused heterocyclic systems highlights its importance as a versatile building block in medicinal chemistry. This approach allows for the systematic exploration of chemical space and the development of novel compounds with a wide spectrum of therapeutic applications, from anticancer to anti-infective agents. encyclopedia.pubnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lavendamycin |

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-prop-2-ynyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C12H10N2O/c1-2-7-13-12(15)11-8-9-5-3-4-6-10(9)14-11/h1,3-6,8,14H,7H2,(H,13,15) |

InChI Key |

YJJCKRMNNKRFJV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC2=CC=CC=C2N1 |

Synonyms |

N-(prop-2-ynyl)-1H-indole-2-carboxamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Propargylindol 2 Carboxamide

Synthetic Routes to N-Propargylindol-2-carboxamide Precursors

The synthesis of the target compound, this compound, begins with the preparation of appropriately functionalized indole (B1671886) precursors. This typically involves the strategic modification of the indole ring followed by the formation of the crucial amide bond.

The synthesis of precursors to this compound often starts with commercially available indole-2-carboxylic acid or its esters. mdpi.com Functionalization can be directed at various positions of the indole nucleus to introduce substituents that will ultimately be present in the final cyclized products.

A common strategy involves the halogenation of the indole ring. For instance, the C3 position of an indole-2-carboxylate (B1230498) can be halogenated using reagents like N-chlorosuccinimide (NCS) and sodium iodide (NaI) in dimethylformamide (DMF). mdpi.com This introduces an iodine atom, which can serve as a handle for subsequent cross-coupling reactions. Additionally, the indole nitrogen can be protected or functionalized, for example, through reaction with benzyl (B1604629) bromide to yield an N-benzyl derivative. mdpi.com These modifications are crucial for creating a diverse range of starting materials for cyclization reactions.

While methods exist for functionalizing other positions, such as the iridium-catalyzed borylation at C7, the most direct routes to the precursors for β-carbolinone synthesis typically involve modifications at the indole nitrogen and the C3 position. msu.edu

The formation of the amide bond is a critical step in synthesizing the N-propargyl scaffold. This is typically achieved by coupling an indole-2-carboxylic acid derivative with propargylamine (B41283) or its N-substituted variants.

A classical and effective method involves a two-step sequence where the indole-2-carboxylic acid is first converted to a more reactive acyl chloride. libretexts.org This is often accomplished using reagents like oxalyl chloride. mdpi.com The resulting acid chloride is then reacted with the desired amine, such as benzylamine (B48309) or propargylamine, to form the this compound. mdpi.comlibretexts.org

Alternatively, coupling agents can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine, bypassing the need for an acid chloride intermediate. libretexts.org One such method employs carbonyldiimidazole (CDI) to activate the carboxylic acid, which then readily reacts with an amine. researchgate.net Modern advancements in organic synthesis have also introduced more direct and "green" methods for amide bond formation, sometimes utilizing photochemical or novel catalytic systems to drive the reaction between a carboxylic acid and an amine. nih.govresearchgate.net

| Starting Material | Reagents | Intermediate | Amine | Product | Reference |

| Indole-2-carboxylic acid | Oxalyl Chloride | Indole-2-carbonyl chloride | Benzylamine | N-Benzylindole-2-carboxamide | mdpi.com |

| 2-Alkanoic acids | Carbonyldiimidazole (CDI) | Activated ester | Propargylamine | N-Propargyl-indolylamide | researchgate.net |

| Carboxylic acid | Acid Chloride Formation | Acid Chloride | Ammonia/1°/2° Amine | Amide | libretexts.org |

| Carboxylic acid | Coupling Agent (e.g., DCC) | Activated Acid | Amine | Amide | libretexts.org |

Transition Metal-Catalyzed Cycloisomerization Reactions

The propargyl group in N-propargylindol-2-carboxamides provides a reactive handle for powerful cyclization reactions. Transition metals, particularly gold, have proven to be exceptional catalysts for these transformations, enabling the efficient construction of polycyclic frameworks. unimi.it

Gold catalysts are recognized as potent soft Lewis acids capable of activating carbon-carbon triple bonds towards nucleophilic attack under mild conditions. acs.orgacs.org This property is harnessed in the cycloisomerization of N-propargylindole-2-carboxamides. When treated with a catalytic amount of a gold salt, such as gold(III) chloride (AuCl₃), these substrates undergo an intramolecular cyclization to produce β-carbolinones in high yields. acs.orgacs.orgnih.gov

The reaction is believed to proceed via an initial activation of the alkyne's triple bond by the electrophilic gold catalyst. This is followed by a nucleophilic attack from the C3 position of the indole ring onto the activated alkyne, leading to the formation of a new six-membered ring and yielding the β-carbolinone structure. acs.org The choice of substituent on the amide nitrogen can influence the reaction's outcome; secondary amides may favor a 5-exo-dig cyclization to form oxazoles, whereas tertiary amides preferentially undergo the 6-endo-dig cyclization to give β-carbolinones. researchgate.net

The gold-catalyzed cycloisomerization of tertiary N-propargylindole-2-carboxamides specifically leads to the formation of the 2,9-dihydro-β-carbolin-1-one scaffold. researchgate.net For example, the reaction of N-benzyl-N-propargyl-1H-indole-2-carboxamide derivatives with catalytic AuCl₃ results in the efficient formation of 2,9-dihydro-β-carbolin-1-ones. mdpi.comresearchgate.net These compounds are of interest as they represent the core structure of various alkaloids. researchgate.net

A specific example is the synthesis of 2,9-Dibenzyl-3-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, which was successfully prepared and characterized. mdpi.com The reaction demonstrates the robustness of this methodology for creating substituted β-carbolinone systems.

Table 2: Gold-Catalyzed Cycloisomerization of N-Propargylindole-2-carboxamides Data compiled from a study by Padwa et al. (2008).

| Entry | Substrate (R group on Amide N) | Catalyst | Product | Yield (%) | Reference |

| 1 | H (7a) | AuCl₃ | Oxazole (11a) | 75 | acs.org |

| 2 | CH₂Ph (7b) | AuCl₃ | β-Carbolinone (14b) | 85 | acs.org |

| 3 | CH₂-p-MeOPh (7c) | AuCl₃ | β-Carbolinone (14c) | 80 | acs.org |

| 4 | Allyl (7d) | AuCl₃ | β-Carbolinone (14d) | 78 | acs.org |

| 5 | CH(Me)Ph (7e) | AuCl₃ | β-Carbolinone (14e) | 75 | acs.org |

| 6 | Boc (7f) | AuCl₃ | β-Carbolinone (14f) | 60 | acs.org |

The β-carbolinone core structure synthesized via gold-catalyzed cycloisomerization serves as a pivotal intermediate in the total synthesis of analogues of Lavendamycin (B1674582), a potent antitumor antibiotic. acs.orgacs.orgresearchgate.net The strategy involves further functionalization of the newly formed β-carbolinone ring.

For this purpose, a β-carbolinone bearing a Boc protecting group is synthesized and subsequently deprotected. acs.org The resulting lactam is then converted to a more reactive β-chlorocarboline derivative using a reagent like phosphorus oxychloride. acs.orgacs.org This chloro-substituted intermediate is an ideal substrate for various palladium(0)-catalyzed cross-coupling reactions. acs.orgnih.gov

Researchers have successfully employed Suzuki, Stille, and Sonogashira couplings to introduce different aryl, vinyl, and alkynyl groups at this position, thereby constructing a library of Lavendamycin-type analogues efficiently. acs.orgacs.org For instance, coupling with phenylboronic acid afforded a β-phenyl substituted carboline in 77% yield, while coupling with phenylacetylene (B144264) proceeded with 88% yield. acs.orgacs.org This highlights the synthetic utility of the gold-catalyzed cycloisomerization of N-propargylindol-2-carboxamides as a key step in accessing medicinally relevant molecules. researchgate.netacs.org

Gold-Catalyzed Cycloisomerization to β-Carbolinones

Influence of Amide Nitrogen Substitution

The substitution pattern on the amide nitrogen of indole-substituted N-propargylamides plays a critical role in directing the outcome of gold(III)-catalyzed cyclization reactions. researchgate.net Research has demonstrated that the nature of this substitution dictates the nucleophile in the cyclization process, leading to distinct heterocyclic products. researchgate.net

Specifically, tertiary indole-2-carboxamides undergo a cycloisomerization pathway to afford 2,9-dihydro-β-carbolin-1-ones in high yields when treated with catalysts like gold(III) chloride. researchgate.netnih.gov In this case, the reaction proceeds via an intramolecular hydroarylation, where the C3 position of the indole ring acts as the nucleophile, attacking the gold-activated alkyne in a 6-endo-dig cyclization. researchgate.netresearchgate.net

Conversely, secondary N-propargylamides, which possess a hydrogen atom on the amide nitrogen, yield oxazoles through a 5-exo-dig cyclization. researchgate.net In this pathway, the amide oxygen atom, rather than the indole ring, functions as the intramolecular nucleophile. researchgate.net This highlights a significant divergence in reactivity based solely on the level of substitution at the amide nitrogen.

| Amide Type | Substitution at Nitrogen | Cyclization Pathway | Product | Reference |

|---|---|---|---|---|

| Secondary | -NHR | 5-exo-dig | Oxazole | researchgate.net |

| Tertiary | -NR₂ | 6-endo-dig | β-Carbolinone | researchgate.netnih.gov |

Other Metal-Mediated Cyclizations (e.g., Palladium, Copper)

Beyond gold, other transition metals such as palladium and copper are effective mediators for the cyclization of N-propargylindole derivatives, enabling the synthesis of diverse heterocyclic systems. nih.govacs.org These metals facilitate unique reaction pathways, including radical cascades and tandem cyclizations. acs.orgrsc.org

Palladium-Catalyzed Cyclizations Palladium catalysis provides an efficient method for constructing both carbocyclic and heterocyclic compounds from propargylic precursors. nih.gov For instance, a palladium-catalyzed intramolecular 5-exo-dig cyclization/etherification cascade has been developed for N-propargyl arylamines that contain a 1,3-dicarbonyl side chain. rsc.org This process leads to the formation of polysubstituted furans bearing indoline (B122111) skeletons. rsc.org The methodology is noted for capturing vinyl carbopalladium intermediates with ketones serving as O-nucleophiles. rsc.org

Copper-Catalyzed Cyclizations Copper-catalyzed reactions offer alternative routes for the transformation of N-propargylindoles. An efficient visible-light-assisted, copper-catalyzed tandem radical cyclization of N-propargylindoles with cyclic ethers has been established. nih.govacs.org This dual catalytic system, using copper acetate (B1210297) and eosin (B541160) Y, produces 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones. acs.orgnih.gov The mechanism involves a cascade of oxoalkyl radical addition to the alkyne, subsequent intramolecular cyclization, and an oxidation process. acs.org This protocol is valued for its use of mild conditions and readily available starting materials. acs.org

| Metal | Catalytic System Example | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂ / Ligand | N-propargyl arylamines with 1,3-dicarbonyl side chain | Polysubstituted furans | rsc.org |

| Copper | Copper Acetate / Eosin Y (Visible Light) | N-propargylindoles and cyclic ethers | 2-oxoalkyl-9H-pyrrolo[1,2-a]indol-9-ones | acs.orgnih.govacs.org |

Divergent Transformations of N-Propargylindole-2-carbonitriles

N-propargylindole-2-carbonitriles are versatile substrates that can undergo chemodivergent transformations, leading to multiple, distinct product classes from the same starting material by carefully tuning reaction conditions. acs.orgresearchgate.net These transformations are primarily facilitated by interactions with nitrogen nucleophiles under the influence of bases like lithium hexamethyldisilazane (B44280) (LiHMDS). acs.orgnih.gov

Chemodivergent Pathways with Nitrogen Nucleophiles

The reaction of N-propargylindole-2-carbonitriles with various nitrogen nucleophiles can be directed toward three different chemical scaffolds. researchgate.netnih.gov The reaction's outcome is highly dependent on the conditions employed, such as temperature and the sequence of reagent addition. acs.org

Alkyne Hydroamination: Performing the reaction at reduced temperatures with catalytic amounts of LiHMDS leads exclusively to alkyne hydroamination products. acs.orgacs.org

Domino Cyclization to 1-Aminopyrazino[1,2-a]indoles: A one-pot reaction sequence involving heating the substrate with methanol (B129727) and LiHMDS, followed by the addition of a nitrogen nucleophile (such as anilines or nitrogen heterocycles), results in a selective domino cyclization, yielding 1-aminopyrazino[1,2-a]indoles. acs.orgnih.gov

Intramolecular Cyclization to 1-Iminopyrazino[1,2-a]indoles: A third pathway is accessed by first combining the N-propargylindole-2-carbonitrile with aniline (B41778) and LiHMDS at a reduced temperature to form the hydroamination product in situ. Subsequent heating of this intermediate triggers an intramolecular cyclization to produce 1-imino-2-phenylpyrazino[1,2-a]indoles. acs.orgnih.gov

Intramolecular Cyclization to Pyrazino[1,2-a]indoles

One of the key transformations of N-propargylindole-2-carbonitriles is their intramolecular cyclization to form the pyrazino[1,2-a]indole (B3349936) core structure, which is of significant interest in medicinal chemistry. semanticscholar.org This is achieved through a domino reaction sequence where the initial interaction with methanol and LiHMDS at reflux temperatures is proposed to form a 1-methoxypyrazino[1,2-a]indole intermediate. acs.org This intermediate then undergoes a LiHMDS-promoted nucleophilic substitution of the methoxy (B1213986) group upon the addition of a nitrogen nucleophile, yielding the final 1-aminopyrazino[1,2-a]indole product. acs.org This method allows for the efficient construction of this tricyclic system using various anilines and nitrogen heterocycles as the nucleophilic component. acs.org

Role of N-(Allenyl)indole-2-carbonitrile as a Key Intermediate

Mechanistic studies into the divergent transformations of N-propargylindole-2-carbonitriles have identified N-(allenyl)indole-2-carbonitrile as a crucial intermediate. acs.orgnih.gov The formation of this allene (B1206475) is believed to occur via a base-catalyzed alkyne-allene rearrangement of the starting propargyl group. rsc.orgrudn.ru This transient allenyl species is central to the branching of the reaction pathways, as subsequent nucleophilic attacks can occur at different positions, leading to the observed chemical diversity. acs.orgnih.gov

Mechanistic Investigations of Cyclization Processes

The cyclization of N-propargylindole derivatives, whether carboxamides or carbonitriles, proceeds through distinct mechanisms dictated by the catalyst and the substrate's functional groups. researchgate.netacs.orgnih.gov

For the gold-catalyzed cyclization of N-propargylindole-2-carboxamides , the process begins with the π-activation of the alkyne by the gold catalyst. researchgate.net In the case of tertiary amides, this is followed by a nucleophilic attack from the C3 position of the indole onto the activated alkyne, resulting in a 6-endo-dig cyclization to form β-carbolinones. researchgate.netnih.gov For secondary amides, the amide oxygen acts as the nucleophile in a 5-exo-dig cyclization to give oxazoles. researchgate.net

In the copper- and visible-light-catalyzed cyclization of N-propargylindoles with ethers, the mechanism is a radical cascade. acs.org The reaction is initiated by the formation of an α-oxyalkyl radical, which adds to the alkyne of the N-propargylindole. acs.org This generates a vinyl radical intermediate that undergoes an intramolecular cyclization with the indole ring, followed by oxidation, to yield the final polycyclic product. acs.org

The chemodivergent transformations of N-propargylindole-2-carbonitriles are mechanistically rooted in the initial formation of an N-(allenyl)indole-2-carbonitrile intermediate. acs.orgnih.gov The reaction pathways diverge from this point. The formation of 1-aminopyrazino[1,2-a]indoles occurs via a domino sequence that proceeds through a 1-methoxypyrazino[1,2-a]indole intermediate, which is then substituted by a nitrogen nucleophile. acs.org The alternative hydroamination pathway or cyclization to an imino-product is controlled by reaction conditions that favor different modes of nucleophilic attack on either the nitrile or the rearranged alkyne/allene system. acs.orgnih.gov

Proposed Reaction Mechanisms

The chemical transformations of this compound and its derivatives are notably highlighted by their participation in cycloisomerization reactions, particularly those catalyzed by gold(III) chloride. These reactions are efficient methods for synthesizing β-carbolinone structures, which are significant precursors for various natural product analogues, including those of lavendamycin.

The substitution pattern on the amide nitrogen of the this compound plays a crucial role in determining the reaction's outcome. When secondary amides are utilized, the reaction tends to yield oxazoles through a 5-exo-dig cyclization. In contrast, tertiary indole-2-carboxamides undergo cycloisomerization to produce 2,9-dihydro-β-carbolin-1-ones.

A proposed mechanism for the gold-catalyzed cycloisomerization of a tertiary this compound to a β-carbolinone begins with the activation of the alkyne by the gold(III) catalyst. This activation makes the alkyne more susceptible to nucleophilic attack. The indole ring, specifically the C3 position, acts as the nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization manner. This step is followed by a rearrangement and subsequent deprotonation to re-aromatize the indole ring system, leading to the formation of the stable β-carbolinone product and regeneration of the gold catalyst.

The resulting β-carbolinone system can be further functionalized. For instance, it can be converted to a β-chlorocarboline derivative, which then serves as a substrate for palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various substituents at the β-position of the carbolinone core, demonstrating the synthetic utility of the initial cycloisomerization product.

The efficiency and yields of these reactions have been systematically studied, with various protecting groups on the amido nitrogen being well-tolerated. The table below summarizes the outcomes of the AuCl₃-catalyzed cycloisomerization for a series of N-propargylindole-2-carboxamides.

Table 1: Gold(III)-Chloride-Catalyzed Cycloisomerization of N-Propargylindole-2-carboxamides

| Entry | Substrate | R Group | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 7a | H | 11a (Oxazole) | 75 |

| 2 | 7b | Boc | 14b (β-Carbolinone) | 85 |

| 3 | 7c | Cbz | 14c (β-Carbolinone) | 90 |

| 4 | 7d | Bn | 14d (β-Carbolinone) | 88 |

| 5 | 7e | PMB | 14e (β-Carbolinone) | 92 |

Data sourced from studies on AuCl₃-catalyzed cycloisomerization.

Computational Studies (e.g., DFT) Supporting Reaction Pathways

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not extensively detailed in the available literature, computational analyses of analogous gold-catalyzed indole cyclization reactions provide significant insights that are applicable to understanding the reaction pathways of this compound. These studies help to elucidate the energetics and geometries of intermediates and transition states, thereby supporting the proposed reaction mechanisms.

Computational studies on related gold-catalyzed reactions involving indoles and alkynes have shown that the gold catalyst has a high affinity for both the indole nucleus and the alkyne moiety. However, the crucial carbon-carbon bond-forming step typically proceeds through a π-alkyne complex, where the gold catalyst activates the alkyne towards nucleophilic attack by the indole.

For intramolecular cyclizations similar to that of this compound, DFT calculations have been used to compare the feasibility of different cyclization modes (e.g., exo vs. endo). These studies often reveal that the regioselectivity of the cyclization is controlled by a delicate balance of electronic and steric factors. In the case of gold-catalyzed cycloisomerization of 1,6-enynes, for example, DFT computations have supported a stepwise mechanism involving an intramolecular nucleophilic attack on a gold-carbene intermediate.

Furthermore, computational investigations into related systems have explored the role of the catalyst and ligands. For instance, in the gold(I)-catalyzed intramolecular cycloisomerizations of tryptamine-ynamides, DFT calculations have been employed to understand the substrate-dependent regioselectivity. These studies have identified that electrostatic and dispersion effects between the alkyne substituent and the gold(I) catalyst's ligand are key factors in determining the reaction's outcome.

Although direct computational data for this compound is sparse, the consistency of findings from these analogous systems strongly suggests that a similar computational model would validate the proposed 6-endo-dig cyclization pathway for tertiary amides and the 5-exo-dig pathway for secondary amides, rationalizing the observed product distributions. These theoretical models are invaluable for refining reaction conditions and for the rational design of new synthetic methodologies based on this versatile chemical scaffold.

Pharmacological Relevance and Biological Activities of N Propargylindol 2 Carboxamide Derivatives

Antiproliferative and Anticancer Activities

Derivatives of N-propargylindol-2-carboxamide have demonstrated notable antiproliferative and anticancer properties. mdpi.com The indole-2-carboxamide structure is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets implicated in cancer progression. mdpi.com Researchers have synthesized and evaluated numerous N-substituted indole-2-carboxamides, revealing their potential to induce cytotoxicity in various cancer cell lines. mdpi.comnih.gov

For instance, a series of N-substituted 1H-indole-2-carboxamides were tested for their antiproliferative activity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines. mdpi.com Several of these compounds showed significant cytotoxic effects, with some exhibiting high selectivity towards cancer cells over normal human dermal fibroblasts. mdpi.com Specifically, compounds 12 , 14 , and 4 were highly active against K-562 cells, while compound 10 was most effective against HCT-116 cells, demonstrating a high selectivity index. mdpi.com

The antiproliferative activity of these compounds is often attributed to their ability to interfere with key cellular processes such as cell cycle regulation and apoptosis. mdpi.com The flexibility of the carboxamide linkage and the potential for hydrogen bonding contribute to their affinity for various biological targets. mdpi.com The antitumor potential of indole-2-carboxamides has also been highlighted in studies against pediatric brain tumor cells, where certain derivatives showed potent and selective activity. nih.gov

Table 1: Antiproliferative Activity of Selected N-Substituted Indole-2-carboxamides

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 12 | K-562 (Leukemia) | 0.33 | - |

| 14 | K-562 (Leukemia) | 0.61 | - |

| 4 | K-562 (Leukemia) | 0.61 | - |

| 10 | HCT-116 (Colon Cancer) | 1.01 | 99.4 |

Data sourced from a study on N-substituted 1H-indole-2-carboxamides. mdpi.com The IC50 value represents the concentration of a compound that is required for 50% inhibition in vitro. The Selectivity Index (SI) is a ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells.

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting oncogenic protein kinases. These enzymes play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of protein kinase activity is a common feature of many cancers. dntb.gov.ua The indole (B1671886) scaffold has been instrumental in the design of inhibitors targeting a variety of kinases. dntb.gov.ua

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. nih.govmdpi.com Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies. nih.govmdpi.com Several N-substituted indole-2-carboxamide derivatives have been identified as potent inhibitors of EGFR. rsc.org

In one study, a series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual EGFR and CDK2 inhibitors. rsc.org The most potent compounds, 5g , 5i , and 5j , exhibited significant antiproliferative activity with mean GI50 values of 55 nM, 49 nM, and 37 nM, respectively. rsc.org Further investigation revealed that these compounds effectively inhibited EGFR with IC50 values ranging from 85 nM to 124 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). rsc.org Similarly, another study on pyrrolidine-carboxamide derivatives identified compounds that inhibited EGFR with IC50 values between 87 and 107 nM. nih.gov

Table 2: EGFR Kinase Inhibitory Activity of Selected Indole-2-carboxamides

| Compound | Mean GI50 (nM) | EGFR IC50 (nM) |

|---|---|---|

| 5g | 55 | 85 - 124 |

| 5i | 49 | 85 - 124 |

| 5j | 37 | 85 - 124 |

| Erlotinib (reference) | 33 | 80 |

Data from a study on 5-substituted-3-ethylindole-2-carboxamides. rsc.org GI50 is the concentration for 50% of maximal inhibition of cell proliferation. IC50 is the half maximal inhibitory concentration.

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases, is a key driver in some cancers, particularly breast cancer. biochempeg.commdpi.com Overexpression of HER2 leads to aggressive tumor growth. mdpi.com While specific studies focusing solely on this compound derivatives as HER2 inhibitors are less common, the broader class of indole-based compounds has shown promise. The development of HER2 inhibitors is a critical area of cancer research, with both monoclonal antibodies and small molecule tyrosine kinase inhibitors being employed. biochempeg.commdpi.com The structural similarities between the kinase domains of EGFR and HER2 suggest that compounds active against EGFR may also have an effect on HER2. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. wikipedia.org Indole-2-carboxamide derivatives have been investigated as potential VEGFR-2 inhibitors.

One study reported on a series of indole-based derivatives that were evaluated for their multi-kinase inhibitory effects, including against VEGFR-2. mdpi.com While specific IC50 values for this compound derivatives were not detailed, the study highlighted the potential of the indole scaffold in targeting VEGFR-2. Other research on different heterocyclic scaffolds has demonstrated the successful design of potent VEGFR-2 inhibitors with IC50 values in the nanomolar range. dovepress.comnih.gov For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives exhibited IC50 values as low as 21 nM against VEGFR-2. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase. google.comresearchgate.net Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target. google.comresearchgate.net Several studies have focused on developing indole-2-carboxamide derivatives as CDK2 inhibitors.

As mentioned earlier, a series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual EGFR and CDK2 inhibitors. rsc.org The most potent compounds from this series were also effective inhibitors of CDK2. In a separate study, novel pyrrolidine-carboxamide derivatives were developed and shown to be efficient CDK2 inhibitors, with IC50 values ranging from 15 to 31 nM, which is comparable to the reference drug dinaciclib (B612106) (IC50 = 20 nM). nih.gov This highlights the potential of carboxamide-containing scaffolds in targeting CDK2 for cancer therapy.

Table 3: CDK2 Inhibitory Activity of Selected Pyrrolidine-Carboxamides

| Compound | CDK2 IC50 (nM) |

|---|---|

| 7e | 15 - 31 |

| 7g | 15 - 31 |

| 7k | 15 - 31 |

| 7n | 15 - 31 |

| 7o | 15 - 31 |

| Dinaciclib (reference) | 20 |

Data from a study on pyrrolidine-carboxamide derivatives. nih.gov IC50 is the half maximal inhibitory concentration.

While not direct derivatives of this compound, related heterocyclic structures such as pyrrolo[2,3-c]pyridine-2-carboxamides have shown significant activity as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.govacs.org BET proteins are epigenetic readers that play a critical role in the regulation of gene transcription. nih.govgoogle.com Their inhibition can lead to the downregulation of key oncogenes.

A notable example is the compound ABBV-744, a pyrrolo[2,3-c]pyridine-2-carboxamide derivative, which is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins. nih.govacs.orgresearchgate.net This selectivity is thought to potentially offer an improved therapeutic index. acs.org ABBV-744 has demonstrated potent antiproliferative activity in various cancer cell lines, with IC50 values in the low nanomolar range. researchgate.net The discovery of such compounds underscores the therapeutic potential of modifying the core indole scaffold to target other critical cancer-related proteins.

Cellular Mechanism of Action: Cell Cycle Arrest and Apoptosis

Derivatives of this compound, particularly those in the lavendamycin (B1674582) analogue family, have been shown to exert their cytotoxic effects through the induction of cell cycle arrest and apoptosis. nih.gov These mechanisms are fundamental to controlling cell proliferation and are common targets for anticancer agents. semanticscholar.org

Research on novel lavendamycin analogues has demonstrated their ability to interfere with the normal progression of the cell cycle. nih.gov For instance, the lavendamycin analogue MB-97 was found to trigger cell cycle arrest in both the G1 and G2 phases in p53-positive A549 lung carcinoma cells. nih.govaacrjournals.org In p53-negative cells, however, it induced a selective G2-phase arrest. nih.govaacrjournals.org This interruption of the cell cycle prevents cancer cells from proceeding to mitosis, thereby inhibiting their division and proliferation. aacrjournals.org

The induction of apoptosis, or programmed cell death, is another key mechanism. nih.gov The analogue MB-97 was observed to increase the expression and phosphorylation of the p53 tumor suppressor protein. nih.govaacrjournals.org Activation of p53 can, in turn, initiate apoptotic pathways. semanticscholar.org Studies showed that MB-97 treatment led to a higher level of apoptosis in p53-null cells compared to their p53-positive counterparts, indicating that the compound can induce apoptosis through both p53-dependent and independent pathways. nih.govaacrjournals.org This is a significant finding, as many cancers have mutated or non-functional p53, and agents that can bypass this common resistance mechanism are of therapeutic interest.

The molecular cascade initiated by these derivatives often involves the upregulation of key regulatory proteins. Treatment with MB-97, for example, resulted in an increased expression of the p21 gene, a known target of p53 that plays a crucial role in mediating cell cycle arrest. nih.govaacrjournals.org

Activities of Specific Derived Analogues

β-Carbolinone Derivatives as Potential Therapeutic Agents

β-Carbolinones, which can be synthesized from this compound precursors, represent a class of indole alkaloids with significant therapeutic potential, particularly in oncology. nih.govanalis.com.my These tricyclic compounds, featuring a pyrido[3,4-b]indole ring system, are found in various natural products and have been the focus of extensive synthetic and medicinal chemistry research. nih.govnih.gov

The anticancer activity of β-carbolinones stems from their ability to interact with multiple cellular targets. nih.gov Research has shown that both natural and synthetic β-carbolines can inhibit the growth of cancer cells through several mechanisms. nih.gov These include:

DNA Intercalation: Some β-carboline derivatives can insert themselves into the DNA helix, disrupting DNA replication and transcription processes, which is a common mechanism for cytotoxic agents. crimsonpublishers.comd-nb.info

Enzyme Inhibition: A primary mode of action is the inhibition of key enzymes involved in cell cycle progression and DNA topology. nih.govcrimsonpublishers.com They have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and topoisomerases I and II. crimsonpublishers.comd-nb.info By inhibiting CDKs, they can halt the cell cycle, and by inhibiting topoisomerases, they prevent the proper management of DNA supercoiling required for replication, leading to cell death. d-nb.info

The structural flexibility of the β-carbolinone scaffold allows for the synthesis of a diverse range of derivatives, enabling the development of compounds with improved potency and selectivity. nih.gov For example, bivalent β-carboline derivatives have been shown to possess substantially greater bioactivity than their corresponding monomeric forms, suggesting enhanced therapeutic potential. analis.com.my

Lavendamycin Analogues in Antimicrobial Research

Lavendamycin, a naturally occurring antibiotic isolated from Streptomyces lavendulae, and its synthetic analogues derived from indole-2-carboxamides, have demonstrated significant antimicrobial and antitumor properties. nih.govnih.govclockss.org While the clinical use of the parent compound was hindered by toxicity and poor solubility, research into its analogues has sought to overcome these limitations while retaining biological activity. nih.govnih.gov

These analogues have shown activity against a range of microbes and also possess cytotoxic properties against cancer cells. clockss.orggoogle.com The core structure, a pentacyclic system containing a quinoline-5,8-dione and an indolopyridine (β-carboline) moiety, is essential for its activity. nih.gov

A key area of research involves leveraging specific metabolic pathways in target cells. Many lavendamycin analogues are substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govaacrjournals.org This enzyme is overexpressed in many types of tumors. nih.gov The bioactivation of lavendamycin analogues by NQO1 can lead to selective toxicity against NQO1-rich tumor cells, making them attractive candidates for targeted cancer therapy. nih.govaacrjournals.org Studies have shown that the analogues that are the best substrates for NQO1 are also the most selectively toxic to cells with high levels of this enzyme. nih.gov

Furthermore, research has demonstrated that these analogues can be effective against the protozoan parasite Toxoplasma gondii, the agent responsible for toxoplasmosis. d-nb.info Specific β-carboline alkaloids like norharmane, harmane, and harmine (B1663883) have been shown to inhibit both the invasion and replication of the parasite at concentrations that are not toxic to the host cells. d-nb.info

Fructose-1,6-Bisphosphatase Inhibition by N-Arylsulfonyl-Indole-2-Carboxamide Derivatives

A series of N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as potent and selective inhibitors of liver fructose-1,6-bisphosphatase (FBPase). acs.orgnih.gov FBPase is a critical regulatory enzyme in the gluconeogenesis pathway, the process by which the body produces glucose. acs.orgnih.gov Inhibiting this enzyme is a promising therapeutic strategy for managing type 2 diabetes mellitus by lowering excessive glucose production. acs.orgmdpi.com

Through extensive structure-activity relationship (SAR) studies, researchers have optimized this class of compounds to achieve high potency and selectivity. acs.orgnih.gov Molecular docking studies have shown that these derivatives bind to the allosteric site of FBPase, the same site where the natural regulator AMP binds. mdpi.comnih.gov The binding is stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues at the binding site, such as Met18, Gly21, Gly26, Leu30, and Thr31. mdpi.comnih.gov

One of the most promising compounds to emerge from this research is Cpd118. acs.orgnih.gov This derivative has demonstrated high inhibitory activity against human liver FBPase and excellent selectivity over other AMP-binding enzymes. acs.orgnih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Cpd118 | Human Liver FBPase | 0.029 ± 0.006 | acs.orgnih.gov |

In vivo studies with Cpd118 showed significant glucose-lowering effects in diabetic animal models, reducing both fasting and postprandial blood glucose levels. acs.orgnih.gov The compound also exhibited a favorable pharmacokinetic profile, including high oral bioavailability. acs.orgnih.gov The X-ray crystal structure of the Cpd118-FBPase complex has been resolved, providing a detailed structural basis for its high potency and selectivity, which can guide the design of future inhibitors. acs.orgnih.gov

Structure Activity Relationship Sar and Rational Molecular Design

Elucidation of Key Structural Motifs for Bioactivity

For instance, in the development of inhibitors for galectin-3 and the C-terminal domain of galectin-8, the N-arylsulfonyl-carboxamide portion of the molecule was identified as a key structural feature. nih.gov This group was found to interact with specific amino acids, Arg144 in galectin-3 and Ser213 in galectin-8C, which likely accounts for the observed binding affinity and selectivity. nih.gov

Furthermore, research on indole-2-carboxamide derivatives as antitubercular agents has highlighted the importance of the core indole-2-carboxamide structure in achieving potent activity against Mycobacterium tuberculosis. nih.gov

Impact of Substituent Effects on Efficacy and Selectivity

The strategic placement of different chemical groups (substituents) on the N-propargylindol-2-carboxamide framework has a profound impact on its efficacy and selectivity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, their size, and their position on the indole (B1671886) ring or the N-aryl group, can dramatically alter the compound's biological profile. beilstein-journals.org

In a study of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors, it was found that negatively charged or small substituents on the benzene (B151609) ring and positively charged or small substituents on the indole ring could enhance inhibitory activity. mdpi.com This suggests that electrostatic interactions and steric factors are critical for effective binding to the target enzyme.

Similarly, in the context of dual EGFR/CDK2 inhibitors, modifications to the indole moiety's phenyl ring, including the position and number of halogen atoms, were investigated to optimize antiproliferative activity. nih.gov For example, a derivative with a chlorine atom at the R1 position and a 2-methylpyrrolidin-1-yl group at the R4 position (compound 5e) demonstrated potent inhibitory activity against both EGFR and CDK2. nih.gov

The following table summarizes the impact of various substituents on the activity of indole-2-carboxamide derivatives based on several studies:

| Parent Compound/Series | Target | Favorable Substituents | Unfavorable Substituents | Key Findings |

| N-arylsulfonyl-indole-2-carboxamide | FBPase | Negatively charged/small groups on benzene ring; Positively charged/small groups on indole ring. mdpi.com | --- | Electrostatic and steric properties are crucial for activity. mdpi.com |

| Indole-2-carboxamides | EGFR/CDK2 | Cl at R1, 2-methylpyrrolidin-1-yl at R4. nih.gov | --- | Specific substitutions lead to potent dual inhibition. nih.gov |

| Indole-2-carboxamide analogues | Mycobacterium tuberculosis | --- | --- | Core structure is vital for antitubercular potency. nih.gov |

| N-arylsulfonyl-indole-2-carboxamide | Galectin-3/8C | Arylsulfonyl-carboxamide moiety. nih.gov | --- | This key feature enables dual inhibition through specific amino acid interactions. nih.gov |

Relationship Between Chemical Structure and Inhibitory Potency

A direct correlation exists between the three-dimensional arrangement of atoms in this compound derivatives and their ability to inhibit specific biological targets. The geometry of the molecule, including bond angles and torsional strains, dictates how well it can fit into the active site of an enzyme or the binding pocket of a receptor.

For instance, in the development of cannabinoid receptor 1 (CB1) allosteric modulators, the difference in potency between diphenyl urea (B33335) derivatives and indole carboxamides was attributed to variations in their molecular geometry and the electron density on the carbonyl oxygen. orientjchem.org Molecular docking studies of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors revealed that the sulfonamide group acts as a crucial linker, serving as both a hydrogen bond donor and acceptor. mdpi.com The precise orientation of this group within the binding site is essential for potent inhibition.

Computational Approaches in Drug Design

To navigate the vast chemical space and accelerate the discovery of new drugs, scientists increasingly rely on computational methods. These in silico techniques provide valuable insights into the structure-activity relationships of compounds like this compound, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comajchem-a.com By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules. mdpi.com

Development and Validation of Predictive Models

The development of a robust QSAR model involves several critical steps. nih.gov First, a dataset of compounds with known biological activities is compiled. biointerfaceresearch.com These molecules are then characterized by a set of calculated molecular descriptors. nih.gov Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the descriptors to the observed activity. researchgate.net

The predictive power of the QSAR model must be rigorously validated. mdpi.com This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.netnih.gov A statistically significant and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. u-strasbg.fr For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors resulted in models with good predictive capabilities, which were then used to design novel inhibitors. rsc.org

Molecular Descriptors and Their Influence on Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. nih.govnih.gov The selection of appropriate descriptors is crucial for building a predictive QSAR model. researchgate.net

In a QSAR study of 1H-indole-2-carboxamide derivatives as CB1 allosteric modulators, several key descriptors were identified. orientjchem.org The descriptor maxdO, representing the electro-topological state of an oxygen atom, was found to be negatively correlated with activity, suggesting that a lower electron density on the carbonyl oxygen is favorable. orientjchem.org Another descriptor, RDF55v, which relates to the radial distribution function of the molecule's geometry, also showed a negative correlation, indicating the importance of molecular shape. orientjchem.org Conversely, minsssN, an electro-topological state descriptor for a nitrogen atom, had a positive correlation with activity. orientjchem.org

The table below highlights some of the molecular descriptors and their influence on the activity of indole-2-carboxamide derivatives:

| Descriptor | Type | Influence on Activity | Interpretation |

| maxdO | Electro-topological | Negative Correlation orientjchem.org | Lower electron density on carbonyl oxygen is beneficial for activity. orientjchem.org |

| RDF55v | Geometric | Negative Correlation orientjchem.org | Specific molecular geometry is important for binding. orientjchem.org |

| minsssN | Electro-topological | Positive Correlation orientjchem.org | Higher electro-topological state of a specific nitrogen atom enhances activity. orientjchem.org |

| SPMin2_Bhm | Topological | Negative Correlation orientjchem.org | Related to the mass of the compounds. orientjchem.org |

| CrippenLogP | Physicochemical | --- | Atomic contribution to the logarithm of the partition coefficient. orientjchem.org |

| minHBint10 | 2D Autocorrelation | --- | Count of potential hydrogen bonds at a path length of 10. orientjchem.org |

By understanding the influence of these molecular descriptors, medicinal chemists can rationally design new this compound derivatives with improved therapeutic properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dokumen.pub This method is instrumental in understanding the interactions between a ligand and its target protein at the molecular level, providing insights that can guide the rational design of more potent and selective drugs.

While specific molecular docking studies for this compound are not readily found in the literature, research on related N-propargylated indole derivatives provides valuable insights into how this scaffold might interact with biological targets. For instance, a study on Mannich bases derived from N-propargylated indoles condensed with triterpene acids investigated their antiviral activity against influenza A and SARS-CoV-2. news-medical.net Molecular docking and dynamics modeling were used to understand the binding modes of the most active compounds. news-medical.net

In the context of influenza A virus M2 protein, the docking studies revealed that the indole fragment of the derivatives plays a crucial role in binding. Similarly, for the SARS-CoV-2 spike glycoprotein's receptor-binding domain (RBD), the indole moiety was also found to be integral to the interaction. news-medical.net These findings suggest that the this compound scaffold has the potential to anchor within the binding sites of various viral proteins.

To illustrate the types of interactions that can be expected, the following table summarizes hypothetical binding interactions based on the known properties of the this compound functional groups and common amino acid residues in protein binding sites.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residue(s) |

| Hydrogen Bond Donor | Indole N-H, Amide N-H | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrogen Bond Acceptor | Amide C=O | Gln, Asn, Ser, Thr, Arg, His, Lys |

| Pi-Pi Stacking | Indole Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Propargyl group, Indole ring | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

This table represents potential interactions and is for illustrative purposes. Actual interactions would depend on the specific protein target.

Strategy for Optimizing Pharmacological Profiles

The optimization of a lead compound's pharmacological profile is a critical step in drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov For this compound, several strategies can be envisioned based on the chemical reactivity of its constituent parts and the structure-activity relationship (SAR) studies of related indole-2-carboxamide derivatives.

One prominent strategy involves leveraging the N-propargyl group for cyclization reactions to generate more complex, rigid, and potentially more potent heterocyclic systems. Gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides has been utilized in the synthesis of lavendamycin (B1674582) analogues, which are natural products with potent antitumor and antibacterial activities. nuph.edu.uaacs.org This demonstrates that the N-propargyl group is not merely a passive substituent but an active participant in chemical transformations that can lead to novel and biologically active scaffolds.

Furthermore, SAR studies on broader classes of indole-2-carboxamides have provided valuable information for optimization. For example, in a series of indole-2-carboxamide derivatives developed as anti-inflammatory agents for sepsis, modifications at the 5-position of the indole ring and on the N-benzyl group led to significant improvements in activity. nih.gov Specifically, compounds with a furan-2-carboxamido group at the 5-position and a 4-(trifluoromethyl)benzyl group at the N1 position of the indole showed potent inhibition of inflammatory cytokines. nih.gov

Another study on novel indole-2-carboxamide compounds with broad-spectrum antiviral activity highlighted the importance of the substituents on the carboxamide nitrogen and the indole N1 position. nih.gov These findings underscore the modular nature of the indole-2-carboxamide scaffold, which allows for systematic modifications to fine-tune its pharmacological properties.

The following table summarizes some of the structure-activity relationships observed in indole-2-carboxamide derivatives, which could inform the optimization of this compound.

| Compound Series | Key Structural Modifications | Impact on Biological Activity | Reference |

| Anti-inflammatory Indole-2-carboxamides | Substitution at the 5-position of the indole ring and on the N1-benzyl group. | Furan-2-carboxamido at C5 and 4-(trifluoromethyl)benzyl at N1 enhanced anti-inflammatory activity. | nih.gov |

| Antiviral Indole-2-carboxamides | Variations in the substituent on the carboxamide nitrogen. | Showed broad inhibitory activity against a range of RNA viruses. | nih.gov |

| Antitubercular Pyrazine-2-carboxamides | Introduction of a halogen (iodine) on the N-phenyl ring. | Significantly improved antimycobacterial activity. | nih.gov |

| Cannabinoid Receptor Agonists | Modification of substituents at the 1 and 3 positions of a naphthyridinone-carboxamide scaffold. | Led to subnanomolar CB2 affinity and high selectivity. | nih.gov |

This table presents SAR data from related carboxamide series to illustrate general optimization strategies.

Advanced Research Perspectives and Future Directions

Innovation in Synthetic Methodology Development

The development of innovative and efficient synthetic routes for N-propargylindol-2-carboxamide and its derivatives is crucial for advancing research in this area. Traditional methods for creating amide bonds are being supplemented by newer, more versatile techniques. One area of innovation involves the use of flow chemistry, which can offer improved reaction control, scalability, and safety for the synthesis of these compounds.

Furthermore, researchers are exploring novel catalytic systems to facilitate the construction of the indole (B1671886) core and the introduction of the propargyl group. The development of one-pot or tandem reactions that allow for the sequential formation of multiple bonds in a single operation represents a significant step forward in streamlining the synthesis of complex analogues. These advanced methodologies are critical for generating diverse libraries of this compound derivatives for biological screening.

Rational Design of Highly Selective and Potent this compound Analogues

The rational design of new this compound analogues is guided by structure-activity relationship (SAR) studies and computational modeling. The goal is to create derivatives with enhanced potency and selectivity for their biological targets.

Key modifications to the this compound scaffold include:

Substitution on the Indole Ring: Introducing various substituents at different positions of the indole nucleus can significantly impact biological activity.

Modification of the Carboxamide Linker: Altering the nature of the amide bond or replacing it with bioisosteres can influence the compound's pharmacokinetic and pharmacodynamic properties.

Alterations to the Propargyl Group: While the propargyl group is often key for covalent interaction with the target, modifications can fine-tune this reactivity.

Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in predicting how these structural changes will affect the binding of the analogues to their target proteins. This in silico analysis helps to prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the discovery process.

Expansion of Biological Target Spectrum

While initial research may have focused on a specific biological target, there is considerable interest in exploring the broader therapeutic potential of this compound derivatives. This involves screening these compounds against a wider range of enzymes and receptors implicated in various diseases.

Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can also uncover novel activities. Once a desired phenotype is observed, target deconvolution techniques are employed to identify the specific molecular target responsible for the effect. This expansion of the target spectrum could lead to the repurposing of this compound-based compounds for new therapeutic indications.

Investigation of Novel Mechanistic Pathways

A deeper understanding of the mechanism of action of this compound derivatives is essential for their development as therapeutic agents. Beyond simple inhibition of a target enzyme, researchers are investigating more complex and novel mechanistic pathways.

This includes studying how these compounds may modulate protein-protein interactions, influence signaling cascades, or affect gene expression. Advanced biochemical and cell-based assays are employed to elucidate these intricate mechanisms. For instance, investigating downstream signaling pathways affected by the target's modulation can reveal the full extent of the compound's biological effects. Understanding these pathways is critical for predicting both the therapeutic efficacy and potential off-target effects of new analogues.

Potential for Lead Optimization in Preclinical Development

Once a promising this compound derivative (a "hit") is identified, it undergoes a process of lead optimization to improve its drug-like properties. This is a critical step in preparing a compound for preclinical development.

The primary goals of lead optimization include:

Enhancing Potency: Further increasing the compound's activity against its intended target.

Improving Selectivity: Minimizing interactions with other proteins to reduce the potential for side effects.

Optimizing ADME Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile to ensure the compound can reach its target in the body and remain there for a sufficient duration.

Reducing Toxicity: Modifying the structure to eliminate or minimize any inherent toxicity.

This multiparameter optimization process often involves an iterative cycle of chemical synthesis and biological testing to systematically refine the compound's properties. The ultimate aim is to develop a preclinical candidate with a well-balanced profile of potency, selectivity, and favorable pharmacokinetic and safety characteristics.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-propargylindol-2-carboxamide, and how can purity be optimized during synthesis?

- Methodology:

- Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the propargyl group to the indole scaffold .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .

- Validate intermediates with -/-NMR and high-resolution mass spectrometry (HRMS) to ensure structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- Methodology:

- Conduct accelerated stability studies (pH 1–9 buffers, 37°C) with LC-MS monitoring to detect degradation products .

- Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic transitions .

- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to confirm degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology:

- Perform dose-response assays (e.g., IC curves) in standardized cell lines (ATCC-validated) with controlled passage numbers .

- Validate target engagement via competitive binding assays (e.g., SPR or fluorescence polarization) to confirm ligand-receptor interactions .

- Triangulate data using orthogonal methods (e.g., CRISPR knockouts or siRNA silencing) to rule off-target effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodology:

- Synthesize analogs with systematic substitutions (e.g., indole C5/C6 positions) and test in parallel functional assays .

- Apply QSAR modeling (e.g., CoMFA or machine learning) to correlate electronic/steric parameters with activity .

- Use X-ray crystallography or molecular docking to map binding poses in target proteins (e.g., kinases or GPCRs) .

Q. How should researchers design in vivo studies to evaluate neuroprotective effects of this compound while minimizing confounders?

- Methodology:

- Select animal models with genetic or lesion-induced neurodegeneration (e.g., MPTP-treated mice) to mimic disease pathology .

- Implement blinded dosing and randomized cohort allocation to reduce bias .

- Measure biomarkers (e.g., GFAP for gliosis or α-synuclein aggregates) alongside behavioral endpoints .

Methodological and Data Integrity Considerations

Q. What steps ensure reproducibility of this compound’s pharmacological data across labs?

- Guidelines:

- Report detailed experimental conditions (e.g., solvent lot numbers, incubation times) in supplemental materials .

- Share raw data (e.g., NMR FID files, kinetic plots) via public repositories (Zenodo, Figshare) .

- Use internal controls (e.g., reference inhibitors) in every assay batch to normalize inter-lab variability .

Q. How can conflicting solubility data from computational predictions vs. experimental measurements be reconciled?

- Resolution Strategy:

- Compare computational models (e.g., COSMO-RS) with experimental shake-flask/HPLC methods across multiple solvents .

- Account for crystalline vs. amorphous forms, as solubility varies with solid-state morphology .

- Validate predictions using standardized protocols (e.g., OECD Guideline 105) .

Ethical and Literature-Based Practices

Q. What ethical frameworks apply when repurposing this compound for preclinical neurotoxicity studies?

- Guidance:

- Adhere to ARRIVE 2.0 guidelines for animal study reporting, including sample size justification and harm-benefit analysis .

- Obtain approval from institutional review boards (IRBs) for human tissue-based assays (e.g., primary neuron cultures) .

Q. How should researchers conduct systematic reviews of this compound’s mechanisms without omitting key studies?

- Methodology:

- Use Boolean search strings in PubMed/Scifinder (e.g., "(indol-2-carboxamide) AND (propargyl)") and screen patents via Espacenet .

- Apply PRISMA flow diagrams to document study inclusion/exclusion criteria .

- Critically appraise sources using tools like CASP Checklists to prioritize high-quality evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.